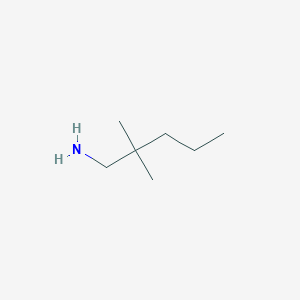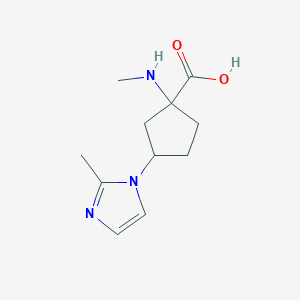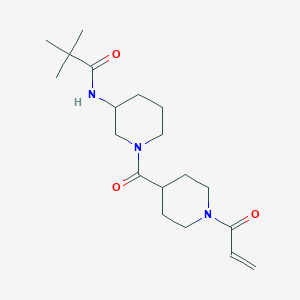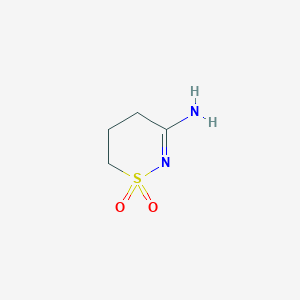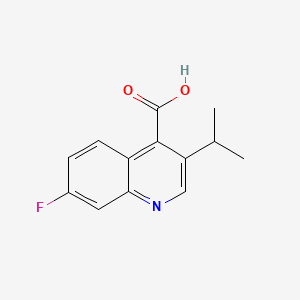
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-hydroxyphenylacetic acid. A common method includes the following steps:
Bromination: 3-Hydroxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the hydroxyl group.
Hydroxylation: The resulting 2-bromo-3-hydroxyphenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide in an alkaline medium to introduce the second hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of compounds like 3-(2-Methoxy-3-hydroxyphenyl)-2-hydroxypropanoic acid.
科学研究应用
Chemistry
In chemistry, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated phenolic compounds. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom and hydroxyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including the synthesis of dyes, polymers, and agrochemicals.
作用机制
The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-3-hydroxyphenyl)-2-hydroxypropanoic acid
Uniqueness
Compared to its analogs, 3-(2-Bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
属性
分子式 |
C9H9BrO4 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChI 键 |
BBGJNDSYKYLZPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)Br)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


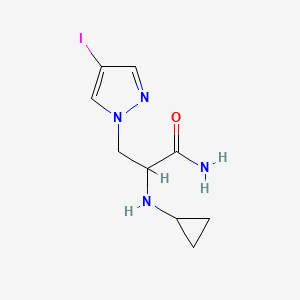
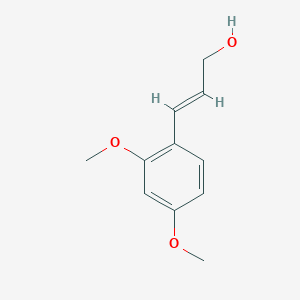

![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
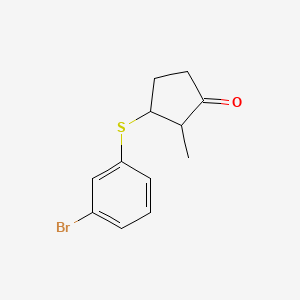
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
